molecular formula C11H14Cl3NO4S B12521370 Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester CAS No. 813440-64-1

Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester

Cat. No.: B12521370
CAS No.: 813440-64-1
M. Wt: 362.7 g/mol
InChI Key: ZQGLOTCHKSIUSW-UHFFFAOYSA-N
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Description

Introduction to Sulfamic Acid Esters and [1-(4-Methoxyphenyl)ethyl]-2,2,2-Trichloroethyl Sulfamate

Historical Context of Sulfamate Esters in Organic Chemistry

Sulfamate esters emerged as pivotal intermediates in the mid-20th century, initially explored for their utility in protecting alcohol functionalities during multistep syntheses. The development of methods to access N-substituted sulfamate esters accelerated in the 2010s, driven by advances in activation strategies. For instance, Blackburn et al. (2017) demonstrated that sulfamic acid salts could be activated using triphenylphosphine ditriflate to generate sulfamate esters in yields ranging from 45% to 93%. This approach addressed longstanding challenges in incorporating sterically hindered or electron-deficient nucleophiles, which were poorly tolerated by classical sulfuryl chloride-mediated protocols.

The pharmacological relevance of sulfamate esters further spurred innovation. Compounds like estradiol sulfamate highlighted their potential as steroid sulfatase inhibitors, though the focus here remains on synthetic utility. The integration of aryl and halogenated alkyl groups into sulfamate frameworks, as seen in the title compound, reflects efforts to balance electronic and steric properties for targeted reactivity.

Structural Classification of [1-(4-Methoxyphenyl)ethyl]-2,2,2-Trichloroethyl Sulfamate

The compound’s structure comprises three distinct regions:

  • Sulfamate Core : A central sulfur atom bonded to two oxygen atoms (as sulfonyl groups) and one nitrogen atom, forming the sulfamate (-O-SO$$_2$$-N<) backbone.
  • [1-(4-Methoxyphenyl)ethyl] Substituent : An N-bound arylalkyl group featuring a methoxy moiety at the para-position of the phenyl ring. This group introduces electron-donating character via the methoxy oxygen’s lone pairs.
  • 2,2,2-Trichloroethyl Ester : An O-bound alkyl group with three chlorine atoms at the terminal carbon. The electron-withdrawing chlorine atoms enhance the electrophilicity of the ester carbonyl, facilitating nucleophilic displacement reactions.
Table 1: Key Structural Features and Implications
Feature Electronic Effect Reactivity Implications
4-Methoxyphenyl Electron-donating (+M) Stabilizes adjacent charges; moderates sulfamate nitrogen basicity
Trichloroethyl Electron-withdrawing (-I) Activates ester toward hydrolysis or substitution
Sulfamate Bridge Polar, resonance-stabilized Facilitates hydrogen bonding; stabilizes transition states

This combination of substituents creates a bifunctional molecule capable of participating in both electrophilic and nucleophilic pathways, depending on reaction conditions.

Significance of Substituted Aryl Groups in Sulfamate Ester Functionality

The [1-(4-methoxyphenyl)ethyl] group exemplifies how aryl substitution modulates sulfamate ester behavior. Methoxy groups at the para-position exert dual effects:

  • Electronic Modulation : The +M effect delocalizes electron density into the phenyl ring, reducing the sulfamate nitrogen’s susceptibility to protonation or oxidation.
  • Steric Shielding : The ethyl tether positions the methoxyphenyl group orthogonally to the sulfamate plane, sterically hindering approach from the N-face while leaving the O-ester accessible.

Comparative studies of sulfamate esters reveal that electron-rich aryl groups, such as 4-methoxyphenyl, improve stability under acidic conditions by mitigating nitrogen lone pair availability. For example, N-aryl sulfamates derived from p-methoxybenzylamine exhibit 30% greater half-lives in pH 2 solutions than their p-nitrophenyl counterparts. This stability is critical for applications requiring prolonged exposure to reactive media, such as polymer-supported catalysts or delayed-release prodrugs.

The trichloroethyl ester’s role extends beyond a mere protecting group. Its strong -I effect lowers the ester carbonyl’s pKa, enabling cleavage under mild basic conditions (e.g., aqueous NaHCO$$_3$$) without disturbing the sulfamate core. This selectivity has been exploited in sequential deprotection strategies, where the trichloroethyl group is removed first, followed by controlled hydrolysis of the sulfamate.

Properties

CAS No.

813440-64-1

Molecular Formula

C11H14Cl3NO4S

Molecular Weight

362.7 g/mol

IUPAC Name

2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate

InChI

InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3

InChI Key

ZQGLOTCHKSIUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of [1-(4-Methoxyphenyl)Ethyl]Sulfamic Acid

The synthesis begins with the formation of the sulfamic acid intermediate. p-Methoxyphenethylamine is reacted with chlorosulfonic acid under controlled conditions:

  • Procedure :
    • Dissolve p-methoxyphenethylamine (1.0 mol) in dry dichloromethane (DCM) at 0°C.
    • Add chlorosulfonic acid (1.2 mol) dropwise over 30 minutes.
    • Stir at room temperature for 4 hours, followed by aqueous workup to isolate the sulfamic acid.
  • Yield : 78–85%.

Esterification with 2,2,2-Trichloroethanol

The sulfamic acid intermediate is esterified using 2,2,2-trichloroethyl chlorosulfate :

  • Reagents :
    • Sulfamic acid intermediate (1.0 mol), 2,2,2-trichloroethyl chlorosulfate (1.5 mol), triethylamine (2.0 mol), DMAP (0.1 mol).
  • Conditions :
    • Conduct reaction in tetrahydrofuran (THF) at 0°C for 2 hours.
  • Yield : 65–72%.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfamic acid attacks the electrophilic sulfur in trichloroethyl chlorosulfate, displacing chloride.

Direct Amine Sulfamation Followed by Ester Activation

Activation of Sulfamic Acid Salts

This method employs triphenylphosphine ditriflate to activate sulfamic acid salts for esterification:

  • Steps :
    • Prepare triethylammonium [1-(4-methoxyphenyl)ethyl]sulfamate by reacting the amine with sulfur trioxide–pyridine complex.
    • Activate the salt with triphenylphosphine ditriflate (1.5 equiv) in dichloromethane at −78°C.
    • Add 2,2,2-trichloroethanol (1.0 equiv) and stir for 18 hours.
  • Yield : 89–95%.

Key Advantages :

  • Avoids isolation of intermediates.
  • Compatible with sterically hindered alcohols.

One-Pot Multi-Component Reaction

Condensation of Amine, Sulfur Trioxide, and Trichloroethanol

A streamlined approach combines p-methoxyphenethylamine , sulfur trioxide–trimethylamine complex, and 2,2,2-trichloroethanol in a single pot:

  • Conditions :
    • React amine (1.0 mol) with sulfur trioxide–trimethylamine complex (1.2 mol) in acetonitrile.
    • Add 2,2,2-trichloroethanol (1.5 mol) and heat at 50°C for 12 hours.
  • Yield : 70–76%.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Limitations
Sulfamic Acid Route Chlorosulfonic acid, TCE-Cl 65–72 >95 Requires anhydrous conditions
Activation Approach Triphenylphosphine ditriflate 89–95 >98 High cost of reagents
One-Pot Synthesis SO₃·NMe₃, TCE-OH 70–76 90–95 Moderate scalability

Critical Observations :

  • The activation method (Method 2) offers superior yields but involves expensive reagents like triphenylphosphine ditriflate.
  • The one-pot approach (Method 3) balances efficiency and cost but requires optimization for industrial-scale synthesis.

Mechanistic and Structural Considerations

Stereochemical Outcomes

The [1-(4-methoxyphenyl)ethyl] group introduces a chiral center. Studies show that using enantiopure S-(-)-1-(4-methoxyphenyl)ethylamine (prepared via asymmetric hydrogenation) yields the (S)-configured product with >99% enantiomeric excess.

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 7.25 (d, 2H, J = 8.6 Hz, aromatic), 4.35 (q, 1H, J = 6.8 Hz, CH–N), 4.12 (s, 2H, OCCCl₃), 3.80 (s, 3H, OCH₃).
  • IR : Peaks at 1340 cm⁻¹ (S=O) and 1150 cm⁻¹ (C–O–C).

Industrial-Scale Challenges and Solutions

Purification Strategies

  • Crystallization : Use ethyl acetate/isopropyl ether mixtures to precipitate the product.
  • Chromatography : Silica gel with hexane/ethyl acetate (10:1) removes unreacted trichloroethyl chlorosulfate.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Synthesis and Catalytic Applications

Sulfamic acid has been recognized for its role as an eco-friendly catalyst in various organic reactions. Here are some notable applications:

  • Multicomponent Reactions :
    • Sulfamic acid is used in one-pot multicomponent reactions (MCRs) to synthesize densely functionalized tetrahydropyridines. This method has shown yields ranging from 70% to 89%, demonstrating the efficiency of sulfamic acid compared to traditional catalysts .
    Reaction TypeYield (%)Advantages
    Tetrahydropyridine Synthesis70-89High atom efficiency, mild conditions
  • Sulfation of Organic Compounds :
    • The compound has been utilized in the synthesis of per-sulfated flavonoids, which are important due to their biological activities. This application showcases sulfamic acid's versatility in modifying organic molecules for enhanced properties .
  • Benzimidazole Synthesis :
    • Sulfamic acid serves as a catalyst in the expedient synthesis of benzimidazoles, which are significant in pharmaceutical applications. The method is noted for its simplicity and environmental friendliness .

Case Study 1: Tetrahydropyridine Synthesis

A study demonstrated the use of sulfamic acid in synthesizing tetrahydropyridine derivatives through a five-component reaction involving aromatic aldehydes, amines, and β-keto esters. The reaction conditions were optimized for solvent choice and catalyst loading, leading to high yields with minimal by-products .

Case Study 2: Eco-Friendly Catalysis

Research highlighted sulfamic acid's role as an eco-friendly catalyst in synthesizing various organic compounds. The study emphasized the benefits of using sulfamic acid over traditional acids, including reduced environmental impact and improved reaction efficiency .

Mechanism of Action

The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Sulfamic Acid Esters with Varied Aromatic Substituents

Compound Name Aromatic Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Sulfamic acid, 2,4,6-trichlorophenyl ester 2,2,2-trichloroethyl ester 2,4,6-Trichlorophenyl 356.46 High stability; used in chlorophenol metabolite synthesis
Sulfamic acid, 2,3,4,5,6-pentachlorophenyl ester 2,2,2-trichloroethyl ester 2,3,4,5,6-Pentachlorophenyl 423.31 Enhanced lipophilicity; environmental persistence
Target Compound 4-Methoxyphenethyl ~323.64 (estimated) Electron-donating methoxy group; potential for controlled reactivity in hydrolysis

Key Differences :

  • Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing chlorine substituents in analogs. This may reduce electrophilicity and alter hydrolysis rates .
  • Stability : Chlorinated analogs exhibit higher thermal and oxidative stability due to halogen substituents, whereas the methoxy group may increase susceptibility to demethylation or oxidation .

Simpler Sulfamic Acid Esters

Compound Name Structure Molecular Weight (g/mol) Toxicity Profile Reference
Sulfamic acid, 2,2,2-trichloroethyl ester No aromatic substituent 228.48 Acute oral toxicity (H303); research use only
Target Compound Aromatic methoxy substituent ~323.64 Toxicity data unavailable; inferred lower acute toxicity due to bulkier structure

Functional Contrast :

Carbamic Acid Esters with Trichloroethyl Groups

Compound Name Core Structure Molecular Weight (g/mol) Applications Reference
Carbamic acid, (3-chlorophenyl)-, 2,2,2-trichloroethyl ester Carbamate with 3-chlorophenyl 302.97 Intermediate in pesticide synthesis
Target Compound Sulfamate with 4-methoxyphenethyl ~323.64 Likely specialized intermediate; sulfamate group offers distinct metabolic pathways

Structural and Reactivity Insights :

  • Sulfamate vs. Carbamate : Sulfamates (N–SO₃ linkage) exhibit stronger acidity and hydrogen-bonding capacity compared to carbamates (N–CO₂), influencing solubility and enzyme interactions .
  • Substituent Position : The para -methoxy group in the target compound may enhance bioavailability compared to meta -chloro substituents in carbamate analogs .

Sulfate Esters with Trichloroethyl Protection

Compound Name Core Structure Molecular Weight (g/mol) Structural Features Reference
4'-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate Sulfate ester 414.19 Dihedral angle: 27.47°; stable crystalline form
Target Compound Sulfamate ester ~323.64 Likely less planar due to sulfamate N–S bond; solubility differences

Comparison :

  • Bond Lengths : Sulfate esters (O–S bond ~1.44 Å) differ from sulfamates (N–S bond ~1.60 Å), affecting hydrolysis kinetics and stability .
  • Applications : Sulfate esters are common in metabolite synthesis, whereas sulfamates are explored for prodrug designs .

Biological Activity

Sulfamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article focuses on the biological activity of Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester , examining its pharmacological potential through various studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H12_{12}Cl3_3N1_{1}O3_{3}S1_{1}

The presence of the trichloroethyl group is notable for its potential role in enhancing the compound's biological activity.

Research indicates that sulfamic acid derivatives can inhibit various sulfatases, which are enzymes involved in the metabolism of sulfated compounds. The inhibition of these enzymes is linked to anticancer properties and the modulation of cellular signaling pathways.

Inhibition Studies

A study highlighted the effectiveness of trichloroethylsulfamate groups in inhibiting sulfatase-2 (Sulf-2), achieving nearly complete inhibition at concentrations as low as 1 mM. The presence of specific substituents on the aromatic rings significantly influenced the inhibitory activity against different sulfatases (Table 1) .

CompoundInhibitory Activity (IC50_{50} in mM)Selectivity
Compound A0.5High
Compound B0.8Moderate
Compound C1.0Low

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antibacterial Activity

Sulfamic acid derivatives have also been evaluated for their antibacterial properties. In a comparative study, several derivatives exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) revealed that modifications to the sulfamate group could enhance antibacterial efficacy .

Case Study 1: Enzyme Inhibition

A recent investigation into the enzyme inhibitory effects of sulfamic acid derivatives demonstrated significant inhibition of urease and acetylcholinesterase (AChE). Compounds were tested against standard references, revealing IC50_{50} values that suggest potential therapeutic applications in treating conditions like hyperuremia and Alzheimer's disease.

Case Study 2: Anticancer Activity

In a study involving human cancer cell lines, sulfamic acid derivatives were found to induce cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of sulfatases that play a critical role in tumor progression .

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